6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Overview
Description
6-Chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CMBTA) is an organic compound that has been studied for its potential in numerous scientific applications. CMBTA is a white crystalline solid that is soluble in water, alcohol, and ether. It has a melting point of 204-206°C and a decomposition temperature of 300°C. CMBTA is used in many different fields such as medicinal chemistry, organic chemistry, and biochemistry.
Scientific Research Applications
Pharmacological Research
Compounds similar to the one you’ve mentioned have been studied for their pharmacological activities, including antimicrobial and anticancer properties. Research often involves synthesizing new derivatives and testing their efficacy against various pathogens and cancer cells .
Molecular Modelling
Molecular modelling is another field where such compounds are of interest. The structure-activity relationship (SAR) can be explored through computational methods to predict the biological activity of new compounds .
Chemical Synthesis
The synthesis of new chemical entities like the one you’re interested in is a significant area of research. It involves confirming molecular structures through physicochemical properties and analytical methods .
Drug Resistance Studies
Derivatives of similar compounds are used to study drug resistance mechanisms in pathogens and cancerous cells, aiming to develop more effective treatments .
properties
IUPAC Name |
6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c14-10-1-2-11-12(9-10)19-13(16-11)15-3-4-17-5-7-18-8-6-17/h1-2,9H,3-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITFPRZXEPKHEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC3=C(S2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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